REACTION_SMILES
|
[CH3:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[c:7]([N+:11](=[O:12])[O-:13])[cH:8][cH:9][cH:10]1.[Cl:14][C:15]([C:16]([Cl:17])=[O:18])=[O:19].[Cl:25][CH2:26][Cl:27].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24]>>[CH3:1][c:2]1[c:3]([C:4](=[O:5])[NH2:22])[c:7]([N+:11](=[O:12])[O-:13])[cH:8][cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cccc([N+](=O)[O-])c1C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)C(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cccc([N+](=O)[O-])c1C(N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |